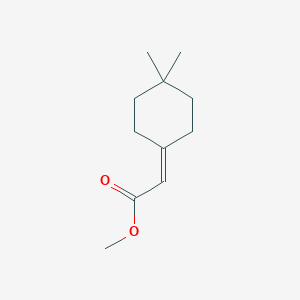

Methyl 2-(4,4-dimethylcyclohexylidene)acetate

Übersicht

Beschreibung

Methyl 2-(4,4-dimethylcyclohexylidene)acetate: is a chemical compound with the molecular formula C11H18O2

Synthetic Routes and Reaction Conditions:

From Cyclohexanone: The compound can be synthesized by reacting cyclohexanone with methyl acetoacetate in the presence of a strong base, such as sodium hydride (NaH), followed by dehydration.

From 4,4-Dimethylcyclohexanone: Another method involves the reaction of 4,4-dimethylcyclohexanone with methyl acetoacetate under similar conditions.

Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivative.

Substitution: Substitution reactions can occur at the methyl group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminium hydride (LiAlH4) in ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst.

Major Products Formed:

Oxidation: this compound can be oxidized to form 2-(4,4-dimethylcyclohexylidene)acetic acid.

Reduction: The reduction product is 2-(4,4-dimethylcyclohexylidene)ethanol.

Substitution: Various halogenated derivatives can be formed depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The exact mechanism by which Methyl 2-(4,4-dimethylcyclohexylidene)acetate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(3,3-dimethylcyclohexylidene)acetate

Methyl 2-(2,2-dimethylcyclohexylidene)acetate

Methyl 2-(4-methylcyclohexylidene)acetate

This compound continues to be a subject of interest in various scientific fields, and ongoing research may uncover new and exciting applications in the future.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Methyl 2-(4,4-dimethylcyclohexylidene)acetate is an organic compound characterized by its unique cycloalkylidene structure and acetate functional group. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is CHO, featuring a cyclohexylidene moiety that contributes to its structural characteristics. The presence of the acetate group suggests potential reactivity in organic synthesis and medicinal chemistry applications.

Synthesis Methods

Several methods can be employed to synthesize this compound. Common approaches include:

- Esterification : Reaction of the corresponding acid with methanol in the presence of an acid catalyst.

- Grignard Reaction : Utilizing a Grignard reagent to introduce the cycloalkylidene structure.

These methods allow for the production of the compound in a laboratory setting, facilitating further biological evaluation.

Biological Activity

Research into the biological activity of this compound is limited; however, compounds with similar structures have exhibited various pharmacological properties. Notable activities include:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated potential in reducing inflammation markers in vitro.

- Analgesic Activity : Certain structural analogs have been studied for their pain-relieving properties.

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(2,6-dimethylcyclohexylidene)acetate | Different cycloalkylidene structure | Variations in biological activity |

| Ethyl (E)-3-[4-(4-hydroxyphenyl)-(3,3,5,5-tetramethylcyclohexylidene)methyl]phenyl]prop-2-enoate | More complex aromatic system | Potential for enhanced estrogen receptor modulation |

| Methyl 2-[4-(4-methoxybenzoyl)phenyl]acetate | Incorporates a methoxy group | Different electronic properties affecting reactivity |

This table highlights how variations in structure can influence biological activity and potential therapeutic applications.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on similar compounds has provided insights into their biological mechanisms:

- Antimicrobial Activity : A study investigating related acetate esters found significant antibacterial effects against Gram-positive bacteria, suggesting that this compound may possess similar properties .

- Inflammation Modulation : Research on structurally similar compounds indicated that modifications in the cycloalkyl moiety could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

- Pain Relief Mechanisms : Analogs have been shown to interact with pain pathways, potentially providing analgesic effects through modulation of neurotransmitter release .

Eigenschaften

IUPAC Name |

methyl 2-(4,4-dimethylcyclohexylidene)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-11(2)6-4-9(5-7-11)8-10(12)13-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVAORMRPHFIPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC(=O)OC)CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.